molecular formula C26H25ClN4O2 B11269738 N-(4-chlorophenyl)-6,6-dimethyl-9-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

N-(4-chlorophenyl)-6,6-dimethyl-9-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

Cat. No.: B11269738
M. Wt: 461.0 g/mol
InChI Key: CVCBUGGGISKCMF-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-6,6-DIMETHYL-9-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound belonging to the class of pyrazoloquinazolines. This compound is characterized by its unique structure, which includes a pyrazoloquinazoline core substituted with various functional groups such as chlorophenyl, dimethyl, and methylphenyl groups. The presence of these substituents imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-6,6-DIMETHYL-9-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazoloquinazoline Core: The initial step involves the cyclization of appropriate precursors to form the pyrazoloquinazoline core. This can be achieved through the reaction of 2-aminobenzonitrile with hydrazine hydrate under reflux conditions.

    Substitution Reactions: The core structure is then subjected to various substitution reactions to introduce the chlorophenyl, dimethyl, and methylphenyl groups. These reactions often involve the use of reagents such as chlorobenzene, methyl iodide, and phenylboronic acid in the presence of catalysts like palladium on carbon (Pd/C).

    Oxidation and Functional Group Transformations: The final steps involve oxidation and other functional group transformations to achieve the desired compound. Common reagents used in these steps include potassium permanganate (KMnO4) and acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-6,6-DIMETHYL-9-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can be performed on the carbonyl group to yield alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as hydroxylated, halogenated, and aminated products.

Scientific Research Applications

N-(4-CHLOROPHENYL)-6,6-DIMETHYL-9-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinases and other signaling proteins.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown promise in preclinical studies as a potential therapeutic agent.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-6,6-DIMETHYL-9-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to bind to the active sites of certain enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the observed biological effects. For example, its anticancer activity is attributed to the inhibition of kinases involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are also kinase inhibitors used in cancer therapy.

    Pyrazoloquinoline Derivatives: Compounds with similar core structures but different substituents, exhibiting varied biological activities.

Uniqueness

N-(4-CHLOROPHENYL)-6,6-DIMETHYL-9-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE stands out due to its unique combination of substituents, which confer specific chemical and biological properties. Its ability to inhibit multiple targets and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C26H25ClN4O2

Molecular Weight

461.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-6,6-dimethyl-9-(4-methylphenyl)-8-oxo-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C26H25ClN4O2/c1-15-4-6-16(7-5-15)23-22-20(12-26(2,3)13-21(22)32)30-24-19(14-28-31(23)24)25(33)29-18-10-8-17(27)9-11-18/h4-11,14,23,30H,12-13H2,1-3H3,(H,29,33)

InChI Key

CVCBUGGGISKCMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C(C=NN24)C(=O)NC5=CC=C(C=C5)Cl

Origin of Product

United States

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